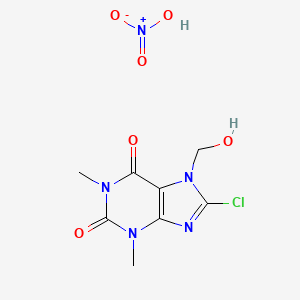
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is a chemical compound with the molecular formula C8-H8-Cl-N4-O2.N-O3 and a molecular weight of 289.66 g/mol . This compound is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) typically involves the nitration of 7-hydroxymethyl theophylline. The process begins with the chlorination of theophylline to introduce the 8-chloro group. This is followed by the hydroxymethylation at the 7-position. Finally, the nitrate ester is formed through a nitration reaction using nitric acid .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the nitrate ester group, converting it back to the parent compound or other derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .
Scientific Research Applications
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other theophylline derivatives with potential pharmacological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory diseases and as an anti-inflammatory agent.
Industry: It is used in the development of controlled-release formulations and other pharmaceutical applications
Mechanism of Action
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used as a bronchodilator.
8-Chlorotheophylline: A stimulant drug with similar properties to caffeine.
7-Hydroxymethyl Theophylline: A derivative with modified pharmacokinetic properties
Uniqueness
Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is unique due to the combination of the 8-chloro and 7-hydroxymethyl groups along with the nitrate ester. This combination enhances its chemical stability and modifies its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63906-66-1 |
|---|---|
Molecular Formula |
C8H10ClN5O6 |
Molecular Weight |
307.65 g/mol |
IUPAC Name |
8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid |
InChI |
InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4) |
InChI Key |
AKWIIELWJKTVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


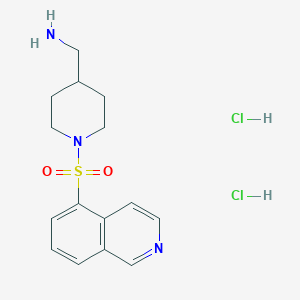
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
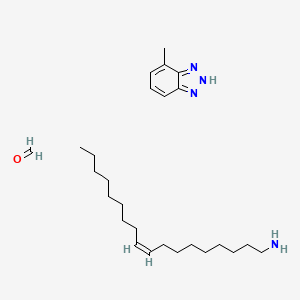

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
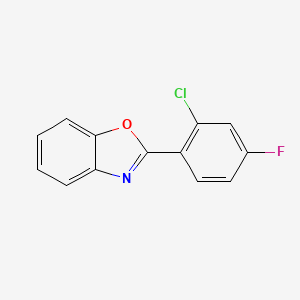
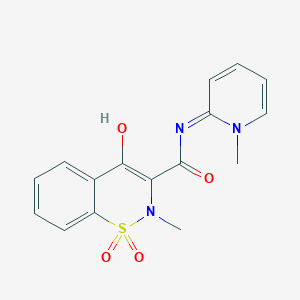
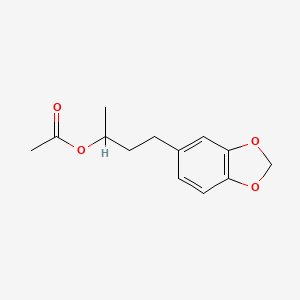
![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)

